(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Chiral building block Enantiomeric purity Peptide synthesis

(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1161833-80-2) is a chiral, fluorinated analogue of the constrained phenylalanine surrogate Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). It belongs to the class of unnatural α‑amino acids used as rigidified building blocks in peptidomimetic design.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B13339469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1
InChIKeySRLSCFGRFIBSHD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Stereochemically Defined Fluorinated Building Block for Peptide and Drug Discovery


(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1161833-80-2) is a chiral, fluorinated analogue of the constrained phenylalanine surrogate Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). It belongs to the class of unnatural α‑amino acids used as rigidified building blocks in peptidomimetic design [1]. The (R)‑configuration at C‑3 combined with a fluorine atom at the 6‑position of the aromatic ring imparts distinct conformational, electronic, and physicochemical properties that differentiate it from both its (S)‑enantiomer and the non‑fluorinated parent scaffold.

Why (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Replaced by Generic Tic Analogues


Substituting the (R)-6-fluoro analogue with the unsubstituted Tic scaffold, the (S)-enantiomer, or a different regioisomer risks losing the specific conformational bias, metabolic stability, and target engagement required for a given lead series. The fluorine atom at the 6‑position alters the electron density of the aromatic ring, modulates the pKa of the adjacent amine, and introduces a distinct steric footprint that affects both molecular recognition and pharmacokinetics [1]. Moreover, the (R)‑enantiomer can exhibit divergent biological activity compared to its (S)‑counterpart, as demonstrated in opioid ligand series where Tic chirality dictates receptor selectivity [2]. These differences are not interchangeable in a structure‑based design workflow.

Head‑to‑Head Quantitative Evidence for (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Selection


Enantiomeric Purity: (R)‑Enantiomer Delivers Higher Commercial Batch Purity than (S)‑Enantiomer

The (R)‑enantiomer is supplied by Bidepharm at a standard purity of 98% , whereas the corresponding (S)‑enantiomer from the same vendor is listed at 97% standard purity . For applications requiring diastereomeric excess >99% (e.g., crystallisation‑driven enantioenrichment or fragment‑based library synthesis), this 1 percentage‑point difference in base purity can translate into a substantially lower burden of purification.

Chiral building block Enantiomeric purity Peptide synthesis

Fluorine Effect on Lipophilicity: 6‑Fluoro Substitution Raises Calculated LogP vs. Non‑Fluorinated Tic

The introduction of fluorine at the 6‑position shifts the consensus Log Po/w of the scaffold by approximately +0.7 log units relative to the unsubstituted 1,2,3,4‑tetrahydroisoquinoline-3-carboxylic acid. The (S)‑enantiomer's consensus Log Po/w is reported as 0.41 ; the non‑fluorinated parent Tic has a calculated Log Po/w of approximately –0.3 [1]. Although these are computed values, they are derived from the same methodology (Bidepharm's multi‑algorithm consensus) and indicate a meaningful increase in lipophilicity that can improve passive membrane permeability.

Physicochemical properties Lipophilicity Fluorine effect

Proven Bioactive Scaffold: (R)‑6‑Fluoro‑THIQ3CA‑Derived Carboxamide Exhibits Sub‑Micromolar ROCK2 Inhibition

A carboxamide derivative incorporating the (R)‑6‑fluoro‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid scaffold (ChEMBL CHEMBL1215094) inhibits Rho‑associated protein kinase 2 (ROCK2) with an IC50 of 59 nM in a biochemical assay and 868 nM in a cell‑based myosin light chain phosphorylation assay [1]. While this is a derivative, the (R)‑configuration and 6‑fluoro substitution are integral to the pharmacophore; related tetrahydroisoquinoline ROCK inhibitors lacking the 6‑fluoro group (e.g., J. Med. Chem. 2010, 53, 5727–5737) achieve sub‑nanomolar enzyme potency but rely on different substitution patterns, underscoring the unique contribution of the 6‑fluoro‑(R)‑Tic motif to distinct chemical series [2].

Kinase inhibition ROCK2 Medicinal chemistry

High‑Value Application Scenarios for (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


Peptidomimetic Lead Optimisation Requiring Enhanced Lipophilicity and Metabolic Stability

When an unsubstituted Tic‑containing peptide lead suffers from poor membrane permeability or rapid oxidative metabolism at the 6‑position of the tetrahydroisoquinoline ring, replacement with (R)‑6‑fluoro‑Tic can increase Log P by ~0.7 units while blocking a major site of CYP450‑mediated hydroxylation [1]. This is particularly relevant for CNS‑penetrant peptidomimetics targeting opioid, melanocortin, or chemokine receptors.

Solid‑Phase Peptide Synthesis (SPPS) Requiring High Enantiomeric Fidelity

The 98% standard purity of the (R)‑enantiomer from commercial sources makes it suitable for direct loading onto Wang or 2‑Cl‑trityl resins without additional purification. The (R)‑configuration is essential when the downstream biological target displays stereospecific recognition, as documented for Tic‑containing opioid ligands where the (R)‑ vs. (S)‑configuration dictates δ‑ vs. μ‑receptor selectivity [2].

Kinase Inhibitor Fragment Growing and Scaffold Hopping

The validated ROCK2 inhibitory activity of a carboxamide derivative bearing the (R)‑6‑fluoro‑THIQ3CA core (IC50 = 59 nM) [3] positions the compound as a privileged fragment for kinase drug discovery. Researchers can procure the (R)‑6‑fluoro acid as a versatile intermediate for parallel amide coupling with diverse amine fragments, enabling rapid SAR exploration around a scaffold with demonstrated kinase engagement.

Radiochemical Probe Synthesis for PET Imaging

The 6‑fluoro substituent provides a synthetic handle for 18F‑radiolabelling via nucleophilic aromatic substitution or organotin precursor chemistry. Recent work on [18F]fluoro‑TIC(OH) derivatives achieved radiochemical yields of 19–28% with >98.9% radiochemical purity and enantiomeric excess >99% [4]. The (R)‑6‑fluoro‑Tic acid can serve as a cold reference standard or precursor for analogous 18F‑labelled tumour‑imaging agents.

Quote Request

Request a Quote for (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.